molecular formula C21H17N5O5 B15010592 N,2-bis(4-methylphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide

N,2-bis(4-methylphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide

Cat. No.: B15010592
M. Wt: 419.4 g/mol
InChI Key: MGIVNDTWNNZHFO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Amination: Formation of the amino group through a substitution reaction.

    Cyclization: Formation of the indazole ring system.

    Quaternization: Introduction of the quaternary ammonium group.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazole
  • 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium chloride

Uniqueness

2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate is unique due to its specific combination of functional groups and the presence of the quaternary ammonium group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H17N5O5

Molecular Weight

419.4 g/mol

IUPAC Name

1-hydroxy-N,2-bis(4-methylphenyl)-4,6-dinitroindazol-3-imine

InChI

InChI=1S/C21H17N5O5/c1-13-3-7-15(8-4-13)22-21-20-18(11-17(25(28)29)12-19(20)26(30)31)24(27)23(21)16-9-5-14(2)6-10-16/h3-12,27H,1-2H3

InChI Key

MGIVNDTWNNZHFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=C(C=C4)C)O

Origin of Product

United States

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